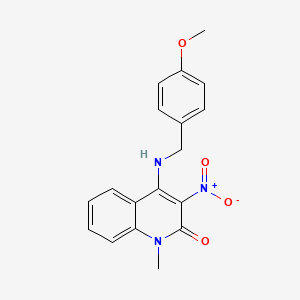

4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Description

4-((4-Methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a nitro-substituted quinolinone derivative featuring a 4-methoxybenzylamino group at position 4, a methyl group at position 1, and a nitro group at position 3. The compound’s structure would be confirmed using 1H NMR, 13C NMR, and 2D-NMR techniques, as demonstrated for structurally related coumarin derivatives .

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methylamino]-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-20-15-6-4-3-5-14(15)16(17(18(20)22)21(23)24)19-11-12-7-9-13(25-2)10-8-12/h3-10,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWPTPBBFIFPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the nitro group, and finally the attachment of the methoxybenzyl and amino groups. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production also involves rigorous quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being researched for its potential therapeutic effects. Studies indicate that it may possess antimicrobial , antiviral , and anticancer properties, making it a candidate for drug development. Its ability to interact with biological targets such as enzymes or receptors positions it as a promising lead compound for new pharmaceuticals.

Research has shown that 4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one exhibits significant biological activity. For instance, its mechanism of action may involve inhibiting specific enzymes or interacting with cellular receptors, thereby modulating signal transduction pathways. This interaction is crucial for developing treatments for various diseases.

Chemical Research

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms, contributing to the advancement of organic synthesis techniques.

Industrial Applications

Beyond medicinal applications, the compound can be utilized in developing new materials or as an intermediate in synthesizing dyes, pigments, or other specialty chemicals. Its versatility in industrial applications highlights its importance beyond purely academic interest.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

- A study published in Frontiers in Chemistry discusses the synthesis of quinoline derivatives and their potential as antitubercular agents, showcasing how similar compounds can exhibit significant inhibitory activity against Mycobacterium tuberculosis .

- Another research article highlights the synthesis of various quinoline compounds with demonstrated antimalarial activity against drug-resistant strains of Plasmodium falciparum, indicating the broader implications of quinoline derivatives in treating infectious diseases .

Mechanism of Action

The mechanism of action of 4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

- Position 1 Substituents: The target compound’s methyl group (1-Me) contrasts with phenyl (e.g., 4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one ) or p-tolyl groups (e.g., ). Aromatic substituents (e.g., phenyl, p-tolyl) may enhance stability via resonance effects but reduce solubility .

- Position 3 Substituents: The nitro group (NO₂) is common in all listed analogs, acting as a strong electron-withdrawing group that directs electrophilic substitution reactions and stabilizes the quinolinone core . In contrast, derivatives like 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one feature a nitroacetyl group, which introduces additional reactivity (e.g., ketone participation in condensation reactions).

- Hydroxyethylamino () or hydroxyl groups () increase polarity, impacting solubility and pharmacokinetic profiles.

Biological Activity

4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the nitration of 1-methylquinolin-2(1H)-one to introduce a nitro group at the 3-position. Subsequent reactions involve substituting the hydrogen at the 4-position with a 4-methoxybenzylamino group. Common reagents used in these reactions include strong acids and bases, organic solvents, and controlled temperatures to optimize yield and purity.

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar quinoline-based compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways and enzymes involved in cell proliferation. The structure-activity relationship (SAR) analysis suggests that modifications at the 4-position enhance cytotoxicity against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | TBD | TBD |

| N-methyl-4-(4-methoxyanilino)quinazolines | 5.0 | Breast Cancer |

| Quinoline Derivative X | 10.0 | Lung Cancer |

Note: Specific IC50 values for this compound are yet to be determined in available literature.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with various enzymes, potentially inhibiting their activity.

- DNA Interaction : The compound may interact with DNA or RNA, leading to cytotoxic effects in rapidly dividing cells.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cellular membranes, affecting membrane integrity and function.

Case Studies

Several studies have explored the biological activity of related quinoline derivatives:

- Study on Apoptosis Induction : A study published in Journal of Medicinal Chemistry reported that certain quinoline derivatives exhibited potent apoptosis-inducing properties in cancer cells by activating intrinsic pathways involving caspases .

- Antimicrobial Screening : Research conducted on quinoline-based compounds indicated significant antibacterial activity against a range of pathogens, suggesting potential therapeutic applications for infectious diseases .

- VEGFR Inhibition : Another study highlighted novel quinoline derivatives that effectively inhibited Vascular Endothelial Growth Factor Receptor (VEGFR), demonstrating antiproliferative effects on endothelial cells .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and reductive amination. For example, in related quinolinone derivatives, sodium borohydride is used to reduce carbonyl groups, and bromine in acetic acid facilitates bromination of methyl groups. Reaction optimization includes:

- Solvent selection : Absolute ethanol is preferred for its polarity and ability to dissolve intermediates.

- Temperature : Vigorous stirring at 80°C for 7 hours ensures completion (yield: 91.6%) .

- Stoichiometry : A 4:1 molar ratio of 4-methoxybenzylamine to the starting material minimizes side reactions .

- Purification : Column chromatography with dichloromethane/methanol (gradient elution) effectively isolates the product .

Q. How can NMR and HRMS be used to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the aromatic protons of the 4-methoxybenzyl group (δ 6.8–7.3 ppm) and the secondary amino proton (−NH) at δ ~5.5 ppm . The methyl group on the quinoline ring appears as a singlet (~δ 3.2 ppm) .

- 13C NMR : The nitro group’s electron-withdrawing effect deshields adjacent carbons (~150 ppm for C-3) .

- HRMS : Confirm the molecular ion peak (e.g., [M+H]+) with a mass error <5 ppm. For example, a related compound (C36H39N8O7) showed a calculated [M+H]+ of 695.2936 and observed 695.2954 .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with dichloromethane/methanol (95:5 to 85:15) to separate polar by-products .

- Recrystallization : Ethanol/water mixtures improve crystallinity for X-ray analysis .

- TLC Monitoring : Pre-coated silica plates (CH2Cl2/MeOH 9:1) with UV visualization ensure reaction progress .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer :

- Data Collection : High-resolution data (≤1.0 Å) using Cu-Kα radiation reduces thermal motion artifacts .

- SHELXL Refinement : Apply restraints for disordered 4-methoxybenzyl groups. For example, in related structures, anisotropic displacement parameters (ADPs) for nitro groups were refined with ISOR constraints .

- Validation : Check R1/wR2 values (<5% for high-quality data) and verify hydrogen bonding networks (e.g., N−H···O interactions between amino and nitro groups) .

Q. What experimental designs are used to evaluate the structure-activity relationship (SAR) for anticancer activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications at the 4-methoxybenzyl or nitro groups. For example, replacing the nitro group with cyano or amide functionalities .

- Biological Assays : Test against cancer cell lines (e.g., MDA-MB-231) using the MTT assay. IC50 values are calculated from dose-response curves (24–72 hour incubation) .

- Data Analysis : Compare logP (lipophilicity) and IC50 to identify trends. A nitro group may enhance DNA intercalation but reduce solubility .

Q. How does the nitro group’s reactivity influence downstream modifications or biological activity?

- Methodological Answer :

- Reduction Reactions : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine, enabling conjugation with fluorophores or prodrugs .

- Photostability Studies : Monitor nitro-to-nitrite photodegradation using UV-Vis spectroscopy (λmax ~400 nm) in PBS .

- Biological Implications : Nitro groups may act as electron-deficient warheads in covalent inhibitors (e.g., targeting cysteine residues in kinases) .

Q. How can conflicting spectroscopic data (e.g., split NMR signals) be resolved?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange (e.g., rotamers of the 4-methoxybenzyl group) .

- COSY/NOESY : Identify coupling between −NH and adjacent protons to assign stereochemistry .

- DFT Calculations : Optimize molecular geometries (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.